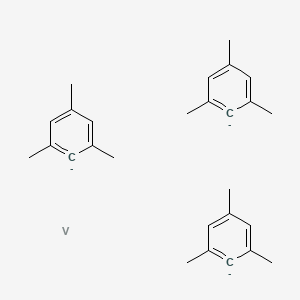
1,3,5-trimethylbenzene-6-ide;vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethylbenzene-6-ide;vanadium, also known as trimesitylvanadium, is an organovanadium compound where vanadium is in an oxidation state of +3. This compound is characterized by the presence of three mesityl (2,4,6-trimethylphenyl) groups attached to a central vanadium atom. It is a blue solid that is thermally stable but sensitive to air .
Métodos De Preparación
The synthesis of 1,3,5-trimethylbenzene-6-ide;vanadium typically involves the reaction of vanadium trichloride (VCl3) with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr). The reaction is carried out in tetrahydrofuran (THF) at room temperature, resulting in a blue solution. The product is then precipitated by the addition of dioxane, yielding a blue solid .
Análisis De Reacciones Químicas
1,3,5-Trimethylbenzene-6-ide;vanadium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Substitution: Bromination of mesitylene, a related compound, readily occurs to form mesityl bromide (C6H2(CH3)3Br).
Insertion Reactions: The V-C σ bond in trimesitylvanadium is highly reactive and can undergo insertion reactions with molecules such as carbon monoxide (CO) and carbon dioxide (CO2).
Common reagents used in these reactions include nitric acid, bromine, and carbon monoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Trimethylbenzene-6-ide;vanadium has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Catalysis: The compound is used as a catalyst in various organic reactions, including the epoxidation of alkenes.
Ligand Chemistry: It serves as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Material Science: Vanadium-containing mesoporous silica materials, synthesized using this compound, have shown promising catalytic performance in propene epoxidation.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethylbenzene-6-ide;vanadium involves its ability to form strong interactions with other molecules through its reactive V-C σ bonds. These bonds can undergo insertion reactions, leading to the formation of various products. The compound’s catalytic activity is attributed to the presence of isolated vanadium species, which are crucial for its effectiveness in reactions such as epoxidation .
Comparación Con Compuestos Similares
1,3,5-Trimethylbenzene-6-ide;vanadium can be compared with other similar organovanadium compounds, such as:
Tris(2,4,6-trimethylphenyl)vanadium: Similar in structure but may have different reactivity and applications.
Vanadium-supported catalysts: These catalysts, supported on mesoporous silica, show different catalytic properties compared to vanadium-incorporated mesoporous materials.
The uniqueness of this compound lies in its specific structure and the presence of three mesityl groups, which confer distinct reactivity and catalytic properties.
Propiedades
Número CAS |
59774-49-1 |
|---|---|
Fórmula molecular |
C27H33V-3 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1,3,5-trimethylbenzene-6-ide;vanadium |
InChI |
InChI=1S/3C9H11.V/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1; |
Clave InChI |
FBNYWGIGBTVGFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

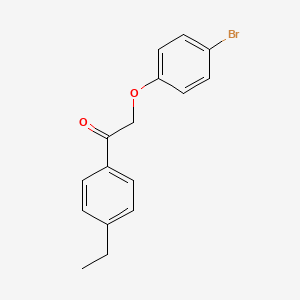
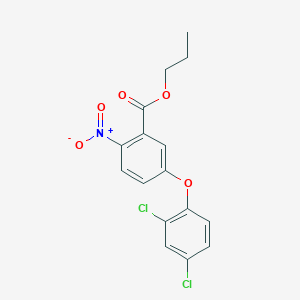
![1,2-Benzenediol, 4-[1-amino-2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14612092.png)
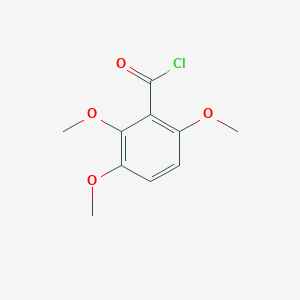
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
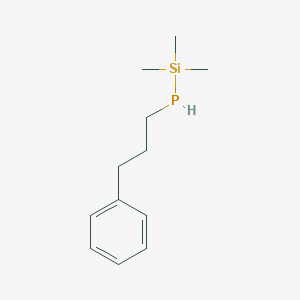
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
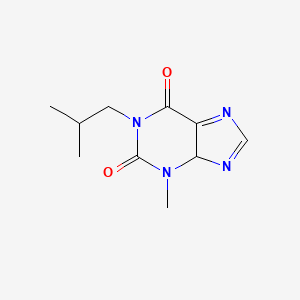
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
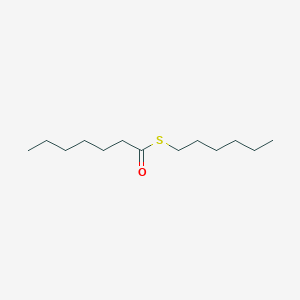
![2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B14612131.png)
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
